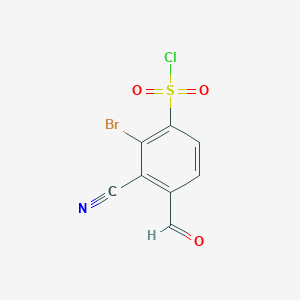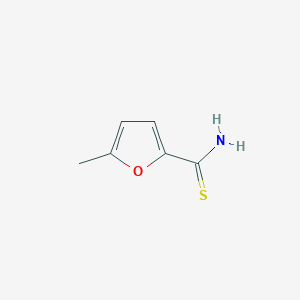
2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride
Overview
Description
2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride is a multifaceted organic compound characterized by its bromine, cyano, and formyl functional groups attached to a benzenesulfonyl chloride core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride typically involves multiple steps, starting with the bromination of 3-cyano-4-formylbenzenesulfonyl chloride. The reaction conditions often require the use of brominating agents such as bromine (Br2) in the presence of a suitable catalyst, under controlled temperature and pressure.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors or batch processes to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters is common in large-scale manufacturing.
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride can undergo various chemical reactions, including:
Oxidation: The cyano group can be oxidized to form a carboxylic acid derivative.
Reduction: The bromine atom can be reduced to form a corresponding bromide.
Substitution: The formyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromic acid (H2CrO4) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are employed.
Substitution: Nucleophiles such as amines or alcohols, along with suitable solvents and temperatures, are used.
Major Products Formed:
Oxidation: 2-Bromo-3-cyano-4-carboxybenzenesulfonyl chloride
Reduction: 2-Bromo-3-cyano-4-formylbenzenesulfonic acid
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride finds applications in several scientific research areas:
Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biology: The compound can be used as a probe in biochemical studies to understand enzyme mechanisms.
Medicine: It has potential as a precursor in the development of pharmaceuticals, particularly in the design of new drugs targeting specific diseases.
Industry: Its derivatives are used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-Bromo-3-cyano-4-formylbenzenesulfonyl chloride exerts its effects depends on the specific reaction or application. For example, in biochemical studies, it may interact with enzymes through its cyano and formyl groups, affecting the enzyme's activity. The molecular targets and pathways involved would vary based on the context of its use.
Comparison with Similar Compounds
2-Bromo-4-fluorobenzenesulfonyl chloride
3-Bromo-4-methoxybenzenesulfonyl chloride
3-Bromo-4-cyano-2-formylbenzenesulfonyl chloride
Does this cover everything you were looking for, or is there something specific you'd like to dive deeper into?
Properties
IUPAC Name |
2-bromo-3-cyano-4-formylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrClNO3S/c9-8-6(3-11)5(4-12)1-2-7(8)15(10,13)14/h1-2,4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGOIVWBOBUTDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)C#N)Br)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrClNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.54 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-methyl-4-{1H-pyrrolo[2,3-b]pyridin-3-yl}-1,3-thiazol-2-amine](/img/structure/B1416892.png)
![[3-(Cyclohexyloxy)phenyl]boronic acid](/img/structure/B1416896.png)






![2-methyl-1-[3-(4H-1,2,4-triazol-3-yl)-1,2,4-oxadiazol-5-yl]propan-1-amine](/img/structure/B1416905.png)

![N-[2-(5-sulfamoylthiophen-2-yl)ethyl]acetamide](/img/structure/B1416909.png)
![2-Oxa-7-thiaspiro[4.4]nonane-1,3-dione](/img/structure/B1416911.png)

